(2E)-2-[(2-nitrophenyl)methylidene]-1H,2H-naphtho[2,1-b]thiophen-1-one
Description
Properties
IUPAC Name |
(2E)-2-[(2-nitrophenyl)methylidene]benzo[e][1]benzothiol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO3S/c21-19-17(11-13-6-2-4-8-15(13)20(22)23)24-16-10-9-12-5-1-3-7-14(12)18(16)19/h1-11H/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRZIRQRGALBEI-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)/C(=C\C4=CC=CC=C4[N+](=O)[O-])/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-nitrophenyl)methylidene]-1H,2H-naphtho[2,1-b]thiophen-1-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-nitrophenyl)methylidene]-1H,2H-naphtho[2,1-b]thiophen-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Organic Chemistry
The compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as:
- Oxidation : The nitrophenyl group can be oxidized to form nitro derivatives.
- Reduction : The nitro group can be reduced to an amine using hydrogen gas in the presence of catalysts.
- Electrophilic Aromatic Substitution : The compound can participate in substitution reactions, making it valuable for synthesizing more complex molecules .
Derivatives of this compound have shown potential biological activity, making it a candidate for drug discovery. The interaction of the nitrophenyl group with specific molecular targets allows for modulation of enzyme activities and receptor interactions .
Case Studies
- Antimicrobial Activity : Compounds derived from similar structures have demonstrated significant antibacterial properties against pathogens such as Escherichia coli .
- Anticancer Research : Studies indicate that naphtho[2,1-b]thiophene derivatives exhibit cytotoxic effects on various cancer cell lines, highlighting their potential in cancer therapy .
Industrial Applications
This compound is also explored for its utility in producing dyes and pigments due to its vibrant color properties imparted by the naphtho[2,1-b]thiophene structure. The chemical's stability under various conditions makes it suitable for industrial applications .
Uniqueness
The unique combination of the naphtho[2,1-b]thiophene core and nitrophenyl group provides distinct chemical properties that differentiate it from other compounds in its class .
Mechanism of Action
The mechanism of action of (2E)-2-[(2-nitrophenyl)methylidene]-1H,2H-naphtho[2,1-b]thiophen-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the naphtho[2,1-b]thiophene core can interact with various biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues with Benzylidene Substituents
Several compounds in the evidence share the benzylidene (methylidenearyl) motif, though their core heterocycles differ:
Cyclopentanone-Based Derivatives ()
- (3b2) : (2E,5E)-2-[(4-Fluorophenyl)methylidene]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]cyclopentan-1-one
- Yield : 35.8%, mp : 179.5–183.7 °C, HPLC Purity : 98.744%
- Features electron-withdrawing (fluoro) and donating (methoxy) groups.
- (3b3) : (2E,5E)-2-[(2-Chlorophenyl)methylidene]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]cyclopentan-1-one
- Yield : 49.8%, mp : 169.4–171.3 °C, HPLC Purity : 93.977%
- Chloro substituent enhances lipophilicity compared to fluoro.
Comparison :
- Melting points of cyclopentanone analogs (169–183°C) suggest moderate crystallinity, which may correlate with the nitro-substituted compound’s stability .
Naphthopyranone Derivatives ()
- 14m : N-(4-{8-bromo-3-oxo-1H,2H-naphtho[2,1-b]pyran-2-carbonyl}phenyl)acetamide
- Yield : 81%, Molecular Weight : 436.0 (M-H).
- 14n : 2-(3-Bromobenzoyl)-1H,2H-naphtho[2,1-b]pyran-3-one
- Yield : 100%, LRMS : m/z = 395.8 (M - H)+.
Comparison :
- Bromine substituents in naphthopyranones increase molecular weight and may enhance halogen bonding in biological targets.
Heterocyclic Systems with Thiophene/Thiazole Moieties
Imidazo Thiazole Chalcones ()
- (7i): (2E)-2-[(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one ¹H NMR: δ 7.69 (d), 7.26–7.98 (m), 3.22 (s, 2H). Combines imidazothiazole and indenone moieties.
Comparison :
- The target compound’s naphthothiophenone core may exhibit broader π-conjugation than 7i’s indenone system, influencing UV-Vis absorption and redox properties.
Thiophene-Based Azepinones ()
- 2H-Naphtho[2,1-b]azepin-2-ones
- Synthesized via polyphosphoric acid/arylsulfenyl chloride reactions.
- Bioactive heterocycles with applications as bioregulators.
Comparison :
Ligand-Gated Ion Channel Similarity ()
- (E)-1-(2,2-Dichloro-1-(2-nitrophenyl)vinyl)-2-(4-methoxyphenyl)diazene 20% structural similarity to another phosphodiesterase inhibitor. Nitro groups may contribute to π-π stacking or hydrogen bonding in target proteins.
Comparison :
- The target compound’s nitro group at the 2-position could similarly influence bioactivity, though its naphthothiophenone core may confer distinct pharmacokinetic properties (e.g., metabolic stability) .
Antimicrobial Naphthofuran Derivatives ()
- 6a-f : 2-(Naphtho[2,1-b]furan-2-yl)-5-substituted phenyl-1,3,4-oxadiazoles
- Synthesized via iodine-mediated cyclization.
- Demonstrated antimicrobial activity against bacteria and fungi.
Comparison :
- Replacing oxadiazole with a thiophenone ring in the target compound may alter membrane permeability or target specificity.
Biological Activity
(2E)-2-[(2-nitrophenyl)methylidene]-1H,2H-naphtho[2,1-b]thiophen-1-one is a synthetic organic compound belonging to the naphthothiophene class. Its unique structure, characterized by the presence of a naphtho[2,1-b]thiophene core and a nitrophenyl substituent, positions it as a candidate for various biological applications, particularly in drug discovery and development.
The compound has a molecular formula of and a molecular weight of approximately 333.36 g/mol. It is typically synthesized via the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base under elevated temperatures.
The biological activity of this compound is thought to stem from its ability to interact with various biological macromolecules. The nitrophenyl group can participate in electron transfer reactions while the naphtho[2,1-b]thiophene core may modulate the activity of enzymes and receptors.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The nitro group is often associated with increased biological activity against various pathogens.
- Anticancer Potential : The structural features of this compound suggest potential efficacy against cancer cells by targeting specific pathways involved in tumor growth and proliferation. For instance, similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, which could lead to therapeutic applications in metabolic disorders or cancers.
Case Studies and Research Findings
Several studies have investigated the biological activities related to compounds structurally similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
